molecular formula C13H14N2O2S B1611776 3-Amino-N-(p-tolyl)benzenesulfonamide CAS No. 372096-56-5

3-Amino-N-(p-tolyl)benzenesulfonamide

Cat. No. B1611776
CAS RN: 372096-56-5
M. Wt: 262.33 g/mol
InChI Key: KRJUKEJXSNPJKL-UHFFFAOYSA-N
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Description

3-Amino-N-(p-tolyl)benzenesulfonamide, also known as PTABS, is a sulfonamide-based compound that has been extensively studied for its various applications in scientific research. This compound has been used in the synthesis of various pharmaceuticals and biologically active molecules.

Scientific Research Applications

Crystallography and Molecular Structure

Research has explored the crystal and molecular structures of sulfonamide derivatives, revealing insights into their tautomeric equilibria and structural dynamics. For instance, studies on 3-amino-4-hydroxy benzenesulfonamide have employed X-ray diffraction and density functional theory to investigate their structural characteristics and acid-base equilibria, shedding light on the molecular configurations of these compounds (Kovalchukova et al., 2013).

Spectroscopy and Computational Chemistry

The synthesis and characterization of novel sulfonamide derivatives have been documented, with antimicrobial activities assessed alongside spectroscopic (FT-IR, NMR) and computational (DFT) analyses. This research contributes to our understanding of the molecular geometry, vibrational frequencies, and chemical shifts of these compounds, facilitating the development of targeted therapeutic agents (Demircioğlu et al., 2018).

Photodynamic Therapy Applications

Sulfonamide derivatives have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesis and characterization of new compounds with high singlet oxygen quantum yield indicate their suitability as photosensitizers for cancer treatment, highlighting the versatility of sulfonamide-based compounds in medical applications (Pişkin et al., 2020).

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives have been a focus of research, with studies synthesizing new compounds and evaluating their efficacy against various bacterial strains. Such research not only expands the potential use of these compounds in treating infections but also contributes to the development of novel antibiotics (Alyar et al., 2019).

Enzyme Inhibition and Therapeutic Potential

Research into the enzyme inhibition properties of sulfonamide derivatives has identified compounds with significant activity against carbonic anhydrase, a target for various therapeutic applications including glaucoma treatment and cancer metastasis inhibition. These findings underscore the therapeutic potential of sulfonamide compounds in addressing a range of diseases (Pacchiano et al., 2011).

properties

IUPAC Name

3-amino-N-(4-methylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJUKEJXSNPJKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40588539
Record name 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

372096-56-5
Record name 3-Amino-N-(4-methylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40588539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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